An In-depth Technical Guide to the Chemical Properties of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the Chemical Properties of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in the fields of medicinal chemistry and agrochemicals. Pyrazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of N,1,5-trimethyl-1H-pyrazole-3-carboxamide, synthesized from available literature on structurally related analogues.
Chemical Identity and Physicochemical Properties
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a substituted pyrazole with methyl groups at the N1 and C5 positions of the pyrazole ring, and a methylcarboxamide group at the C3 position.
Table 1: Physicochemical and Spectroscopic Properties of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₁N₃O | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 6.3 (s, 1H, H-4), ~ 3.9 (s, 3H, N-CH₃), ~ 2.9 (d, 3H, J=4.8 Hz, NH-CH₃), ~ 2.4 (s, 3H, C-CH₃) | Extrapolated from related structures[1][2] |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 164 (C=O), ~ 149 (C-3), ~ 141 (C-5), ~ 107 (C-4), ~ 38 (N-CH₃), ~ 26 (NH-CH₃), ~ 12 (C-CH₃) | Extrapolated from related structures[2][3] |
| Predicted Key IR Absorptions (cm⁻¹) | ~ 3300 (N-H stretch), ~ 1650 (C=O stretch, Amide I), ~ 1550 (N-H bend, Amide II) | Inferred from pyrazole carboxamide data[3][4] |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Based on general properties of similar compounds[3][5] |
Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
A plausible and efficient synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its conversion to the target carboxamide. This approach offers versatility and is based on established methodologies for pyrazole synthesis.[3][6]
Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
The synthesis of the carboxylic acid precursor can be achieved via a cyclocondensation reaction. A general method involves the reaction of a β-keto ester with methylhydrazine.
Conversion to N,1,5-trimethyl-1H-pyrazole-3-carboxamide
The final step involves the amidation of the carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with methylamine.
Diagram 1: Proposed Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Caption: Proposed two-step synthesis pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
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To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
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To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature overnight.
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Acidify the reaction mixture with 2N HCl to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Step 2: Synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide
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Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in thionyl chloride (3 equivalents) and reflux for 2 hours.[6]
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.
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Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane or THF.
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Cool the solution to 0 °C and add a solution of methylamine (2 equivalents) in the same solvent dropwise.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Wash the reaction mixture with water and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to afford N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
Potential Biological and Pharmacological Significance
The pyrazole nucleus is a well-established pharmacophore in drug discovery.[7][8] The diverse biological activities of pyrazole derivatives are attributed to the ability of the pyrazole ring to engage in various non-covalent interactions with biological targets.
Diagram 2: Potential Biological Activities of Pyrazole Carboxamides
Caption: Diverse applications of the pyrazole scaffold.
Antimicrobial and Antifungal Activity
Numerous pyrazole carboxamide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][8] The mechanism of action often involves the inhibition of essential enzymes in the microbial metabolic pathways.
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]
Anticancer Activity
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[8] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
Agrochemical Applications
Pyrazole carboxamides are also utilized in the agrochemical industry as fungicides and insecticides.[3] These compounds can act as mitochondrial respiration inhibitors, disrupting the energy production in pests.
Safety and Handling
While specific toxicity data for N,1,5-trimethyl-1H-pyrazole-3-carboxamide is not available, general precautions for handling heterocyclic compounds should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N,1,5-trimethyl-1H-pyrazole-3-carboxamide represents a promising molecule within the broader class of pyrazole derivatives. Based on the extensive research into related structures, it is anticipated to possess interesting biological activities. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties for potential applications in drug discovery and development.
References
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